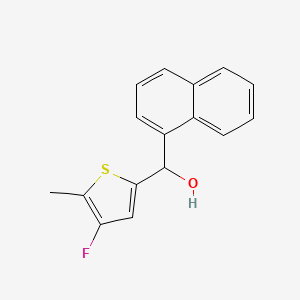
(4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol is a chemical compound with the molecular formula C16H13FOS and a molecular weight of 272.34 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group attached to a thiophene ring, and a naphthalene moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol typically involves the reaction of 4-fluoro-5-methylthiophene with naphthalen-1-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure consistent quality and yield. These processes often include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or hydrocarbons .
Scientific Research Applications
(4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.
Medicine: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-Fluoro-5-methylthiophen-2-yl)(naphthalen-1-yl)methanol include:
- (4-Fluoro-5-methylthiophen-2-yl)(phenyl)methanol
- (4-Fluoro-5-methylthiophen-2-yl)(benzyl)methanol
- (4-Fluoro-5-methylthiophen-2-yl)(pyridin-2-yl)methanol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both a fluorine atom and a naphthalene moiety imparts unique chemical properties that make it valuable for various research applications .
Properties
Molecular Formula |
C16H13FOS |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(4-fluoro-5-methylthiophen-2-yl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C16H13FOS/c1-10-14(17)9-15(19-10)16(18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9,16,18H,1H3 |
InChI Key |
LTCXSEBWZSZTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(C2=CC=CC3=CC=CC=C32)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


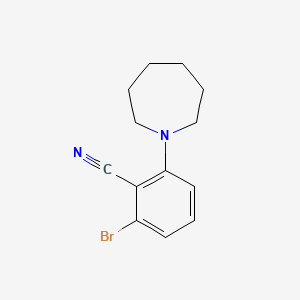


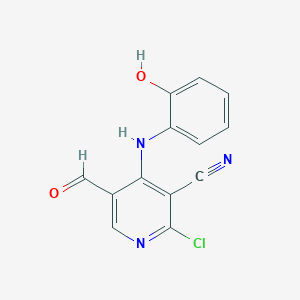

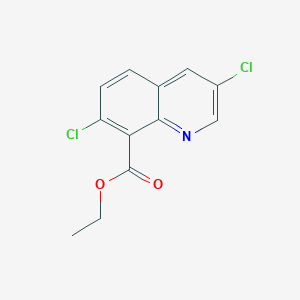
![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)
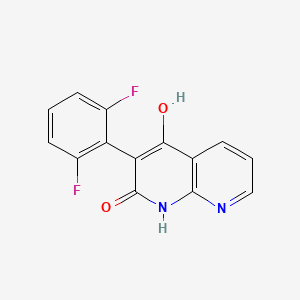


![N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847071.png)


![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)
